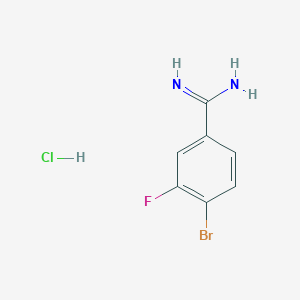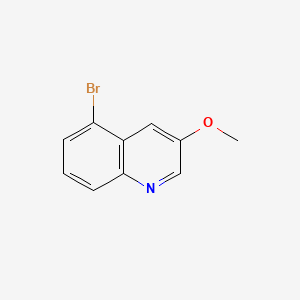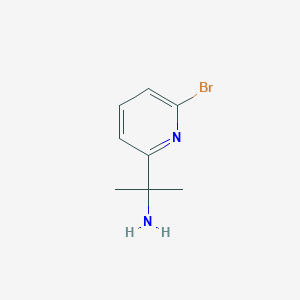
4-Bromo-3-fluorobenzimidamide hydrochloride
Vue d'ensemble
Description
“4-Bromo-3-fluorobenzimidamide hydrochloride” is a chemical compound with the CAS Number 133302-62-2 . It is a solid substance that should be stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6BrFN2.ClH/c8-5-3-4 (7 (10)11)1-2-6 (5)9;/h1-3H, (H3,10,11);1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-3-fluorobenzimidamide hydrochloride” is 253.5 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Multifunctional Probe Development
In the realm of biochemistry and cell biology, innovative strategies are being employed to design multifunctional probes capable of simultaneous monitoring of various ions within living systems. For instance, a study demonstrated the use of a colorimetric and fluorescent multifunctional chemosensor, which, although not directly mentioning 4-Bromo-3-fluorobenzimidamide hydrochloride, involves similar molecular engineering principles. This chemosensor was designed for the exclusive recognition of Cu2+, Al3+, and Ca2+ ions, showcasing the potential for such compounds to be applied in the detection of specific ions in complex biological environments such as cells and zebrafishes (Zhao et al., 2019).
Environmental Biodegradation
In environmental science, research on the biodegradation pathways of halogenated compounds provides insights into the natural attenuation processes of pollutants. A study involving Alcaligenes denitrificans NTB-1, which is known for its ability to utilize halogenated benzoates, sheds light on the microbial degradation of such compounds. Although 4-Bromo-3-fluorobenzimidamide hydrochloride is not specifically mentioned, understanding the mechanisms behind the degradation of similar halogenated benzoates can inform bioremediation strategies for related pollutants (van den Tweel, Kok, & de Bont, 1987).
Luminescent Properties in Lanthanide Complexes
The study of halogenated benzoates' effects on the luminescent properties of lanthanide complexes highlights their potential use in materials science. By synthesizing and analyzing europium(III), gadolinium(III), and terbium(III) complexes with different halogenated benzoates, researchers can determine how these halogens influence the photophysical characteristics of the complexes. This knowledge can be applied to the development of new materials with specific optical properties, potentially including those derived from 4-Bromo-3-fluorobenzimidamide hydrochloride (Monteiro et al., 2015).
Fluorine Labeling in Proteomics
In proteomics, the development of fluorine-18 labeled reagents, such as methyl 3-[18F]fluoro-5-nitrobenzimidate, for covalent attachment to proteins illustrates the application of halogenated compounds in medical imaging. These labeled proteins can be used in positron emission tomography (PET) scans to study protein distribution and dynamics in vivo. Research in this area may extend to compounds like 4-Bromo-3-fluorobenzimidamide hydrochloride, offering new tools for biomedical research and diagnostic imaging (Kilbourn et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-fluorobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABRQARLTWTTQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696093 | |
| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzimidamide hydrochloride | |
CAS RN |
133302-62-2 | |
| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)


![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)




![6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B1527724.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)


![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)
